4-Phenylazophenol

Description

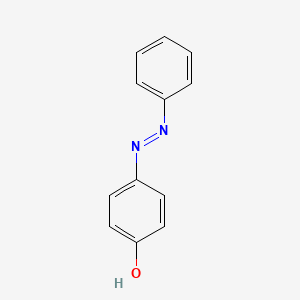

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYOBVMPDRKTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022160, DTXSID70942923 |

Source

|

| Record name | 4-Hydroxyazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] |

Source

|

| Record name | 4-Hydroxyazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220-230 °C @ 20 MM HG SLIGHT DECOMP |

Source

|

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C |

Source

|

| Record name | SID49674231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C |

Source

|

| Record name | 4-Hydroxyazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |

CAS No. |

1689-82-3, 20714-70-9 |

Source

|

| Record name | 4-Hydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Phenylazophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020714709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4306NSH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155-157 °C |

Source

|

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Phenylazophenol CAS number and properties

An In-Depth Technical Guide to 4-Phenylazophenol for Scientific Professionals

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, applications, and handling, grounded in established scientific literature and safety protocols.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a diaryl azo compound characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-).[1][2] This structure is responsible for its intense color and versatile chemical reactivity.[3] Its fundamental identity and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1689-82-3 | [4][5][6][7] |

| Molecular Formula | C₁₂H₁₀N₂O | [4][7][8] |

| Molecular Weight | 198.22 g/mol | [4][5] |

| IUPAC Name | 4-(Phenyldiazenyl)phenol | [9] |

| Synonyms | 4-Hydroxyazobenzene, p-Phenylazophenol, C.I. 11800, Solvent Yellow 7 | [1][5][6] |

| Appearance | Orange, yellow, or brown crystalline powder | [8][10][11] |

| Melting Point | 150-157 °C | [4][8] |

| Boiling Point | ~230 °C at 20 mmHg (2.67 kPa) | [8][10] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, and ether | [8][10] |

| λmax | 347 nm | [5] |

| pKa | 8.93 ± 0.13 (Predicted) | [8] |

Synthesis and Purification Protocols

The most common and established method for synthesizing this compound is through a diazo coupling reaction, a cornerstone of aromatic chemistry.

Standard Synthesis: Diazotization of Aniline and Coupling with Phenol

This two-stage process involves the conversion of a primary aromatic amine (aniline) into a diazonium salt, which then acts as an electrophile in a reaction with an activated aromatic ring (phenol).[8][10][12]

Stage 1: Diazotization of Aniline

-

In a reaction vessel equipped with a stirrer and thermometer, prepare a solution of hydrochloric acid.

-

Cool the acid solution to below 5 °C using an ice bath.

-

Slowly add aniline to the cold acid solution while stirring continuously.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.[8] The reaction is exothermic and careful temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Monitor the reaction for completion using starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.[8]

Stage 2: Azo Coupling with Phenol

-

In a separate vessel, dissolve phenol in an aqueous sodium hydroxide or potassium carbonate solution to form the highly activated phenoxide ion.[8][12]

-

Cool the phenoxide solution to below 15 °C.[8]

-

Slowly add the previously prepared cold diazonium salt solution to the phenoxide solution with vigorous stirring. The coupling reaction is typically rapid.

-

Continue stirring for approximately 20-30 minutes after the addition is complete to ensure maximum yield.[8]

-

Adjust the pH of the solution to 3-4 with a dilute acid (e.g., oxalic or hydrochloric acid) to precipitate the this compound product.[8][12]

-

Filter the resulting precipitate, wash with water to remove residual salts, and dry thoroughly.

Caption: Enzymatic polymerization of this compound.

Analytical Methodologies

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

UV-Vis Spectrophotometry Workflow

Objective: To confirm the presence of the azo chromophore and quantify the concentration in solution.

-

Solvent Selection: Choose a suitable solvent in which the compound is soluble, such as methanol or ethanol.

-

Standard Preparation: Prepare a stock solution of known concentration (e.g., 0.005 g/L in methanol). [5]3. Serial Dilutions: Create a series of dilutions from the stock solution to generate a calibration curve.

-

Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, perform a wavelength scan (e.g., from 200 to 600 nm) to identify the wavelength of maximum absorbance (λmax). The expected λmax is approximately 347 nm. [5]5. Absorbance Measurement: Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.

-

Quantification: Use the calibration curve and the Beer-Lambert law (A = εbc) to determine the concentration of the unknown sample. The molar extinction coefficient (ε) in methanol is reported to be around 10,000 L mol⁻¹ cm⁻¹ at 233-239 nm. [5]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling. [6][13]

Hazard Identification and Precautions

| Hazard Class | GHS Classification | Precautionary Statements (Examples) | Source(s) |

| Acute Toxicity | Oral: Category 4 (Harmful if swallowed) | P264, P270, P301+P312 | [6] |

| Skin Irritation | Category 2 (Causes skin irritation) | P280, P302+P352, P332+P313 | [6][14] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338 | [6][14] |

| Respiratory Irritation | STOT SE Category 3 (May cause respiratory irritation) | P261, P271, P304+P340 | [6][14] |

| Aquatic Hazard | Chronic: Category 2 (Toxic to aquatic life with long lasting effects) | P273, P391 | [14] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [13][14][15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended. [13][14]* Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. [13]Minimize dust generation. [15]Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents. [4][6][15]

Toxicological Summary

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans and limited or inadequate evidence in experimental animals. [8][14]* Metabolism: In studies on rabbits, ingested 4-hydroxyazobenzene was found to be absorbed and excreted in the urine, primarily as a glucuronide conjugate. [14][16]Metabolites can include aminophenol derivatives. [16]* Environmental Fate: The compound has a low potential for bioconcentration in aquatic organisms. [14]Its mobility in soil is dependent on pH. [14]

Conclusion

This compound is a compound of significant industrial and research importance. Its straightforward synthesis, coupled with its rich chromophoric and chemical properties, ensures its continued relevance. For professionals in research and development, a thorough understanding of its synthesis, handling protocols, and diverse applications—from traditional dyeing to advanced photoactive polymers—is essential for both innovation and safety. This guide provides the foundational knowledge required to utilize this versatile molecule effectively and responsibly.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Alva, K. S., Kumar, J., Marx, K. A., & Tripathy, S. K. (2000). Enzymatic Synthesis of Photoactive Poly(this compound). Chemistry of Materials, 12(3), 508-511. Retrieved from [Link]

-

Esezobor, C. I., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of Photoactive Poly(this compound). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (UV-Vis). Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98% Chemical Identifiers. Retrieved from [Link]

Sources

- 1. 4-Hydroxyazobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. This compound | 1689-82-3 | FP52634 | Biosynth [biosynth.com]

- 5. This compound 98 1689-82-3 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 1689-82-3 [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Phenylazophenol structural formula and isomers

An In-depth Technical Guide to the Structural Formula and Isomers of 4-Phenylazophenol

Prepared by a Senior Application Scientist

This guide offers a comprehensive exploration of this compound (also known as 4-hydroxyazobenzene), a diaryl azo compound of significant interest in chemical synthesis, materials science, and biomedical research. We will delve into its core structural features, the nuances of its isomeric forms, and the practical methodologies for its synthesis and characterization, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Profile

This compound (IUPAC name: 4-(phenyldiazenyl)phenol) is an aromatic azo compound characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-), with a hydroxyl (-OH) group substituted at the para position of one of the rings.[1][2] This structure is the foundation for its rich chemistry and diverse applications.

The molecular formula is C₁₂H₁₀N₂O, with a molecular weight of approximately 198.22 g/mol .[3][4] Typically, it appears as a yellow to brown crystalline powder.[3][5] Its physicochemical properties are critical for its application and handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1689-82-3 | [1][3][4] |

| Molecular Formula | C₁₂H₁₀N₂O | [1][3][4] |

| Molecular Weight | 198.22 g/mol | [3][4] |

| Appearance | Yellow to brown crystalline powder | [3][5] |

| Melting Point | 150–157 °C | [3][6][7] |

| Boiling Point | ~230 °C at 20 mmHg | [4][6] |

| Solubility | Soluble in acetone, ethanol, benzene, DMSO; insoluble in water.[3][6] | |

| pKa | ~8.93 (Predicted) | [6] |

| λmax (Methanol) | 347 nm | [3][8] |

The Isomerism of this compound: A Tale of Two Forms

The functionality of this compound is profoundly influenced by its ability to exist in different isomeric forms. Understanding these isomers is key to harnessing its potential in dynamic chemical systems.

Geometric (E/Z) Isomerism: The Photoswitchable Nature

The central azo (-N=N-) double bond restricts free rotation, giving rise to two distinct geometric isomers: E (trans) and Z (cis).[9][10]

-

E (trans)-4-Phenylazophenol : This is the thermodynamically more stable isomer.[9][11] Its structure is nearly planar, which allows for greater π-system conjugation. Under ambient conditions in the dark, this is the predominant form.

-

Z (cis)-4-Phenylazophenol : This isomer is metastable and has a non-planar, bent structure. The distance between the carbon atoms at the 4 and 4' positions decreases significantly from about 9.0 Å in the trans form to 5.5 Å in the cis form.[10]

The interconversion between these isomers is a classic example of photoisomerization.[9] Irradiation with UV light (around 320-350 nm) provides the energy to overcome the rotational barrier, converting the stable trans isomer to the cis form.[10] This process is reversible either by irradiating the cis isomer with visible light ( >400 nm) or through thermal relaxation back to the more stable trans state.[10][12] This light-driven molecular motion makes azobenzene derivatives like this compound prime candidates for developing molecular switches and light-responsive materials.[10][13]

Caption: Reversible E/Z (trans-cis) photoisomerization of this compound.

Tautomerism: The Azo-Hydrazone Equilibrium

A crucial aspect of this compound's chemistry is the existence of a second type of isomerism: tautomerism. Tautomers are constitutional isomers that readily interconvert.[14] In this case, it is an equilibrium between the azo-phenol form and the quinone-hydrazone form.[15][16]

This equilibrium involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms, accompanied by a rearrangement of the double bonds.

-

Azo-Phenol Tautomer : The structure as typically drawn, containing a hydroxyl (-OH) group and an azo (-N=N-) bond.

-

Quinone-Hydrazone Tautomer : A structure featuring a quinone-like ring, a ketone (C=O) group, and a hydrazone (-NH-N=) linkage.

The position of this equilibrium is highly sensitive to the environment. Factors such as solvent polarity and hydrogen-bonding capability play a decisive role.[15]

-

Hydrogen-bond acceptor solvents (like DMSO or acetone) tend to stabilize the azo-phenol form.[15]

-

Hydrogen-bond donor solvents (like chloroform or acetic acid) can favor the quinone-hydrazone form.[15]

These two tautomers can be distinguished using UV-Vis spectroscopy, as they possess distinct absorption bands. The azo-phenol form typically absorbs around 400 nm, while the quinone-hydrazone form shows a bathochromic shift to approximately 480 nm.[15] This tautomerism is critical in understanding its behavior in different chemical environments and in the design of chemosensors.

Caption: Azo-phenol and quinone-hydrazone tautomeric equilibrium.

Synthesis and Characterization Protocols

The synthesis of this compound is a classic example of electrophilic aromatic substitution and is a staple in organic chemistry laboratories.

Standard Synthesis: Diazotization and Azo Coupling

The most common method involves a two-step process:

-

Diazotization of Aniline : Aniline is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid (like HCl) to form a benzenediazonium salt. This reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[6]

-

Azo Coupling with Phenol : The resulting electrophilic diazonium salt is then added to a basic solution of phenol. The phenol, activated by the basic conditions to form the more nucleophilic phenoxide ion, undergoes electrophilic aromatic substitution, typically at the para-position, to yield this compound.[17]

Experimental Protocol: Synthesis of this compound

Self-Validating System Trustworthiness: This protocol includes precise temperature and pH controls at critical steps. The color changes observed serve as in-process checks, and the final product is validated by melting point determination, which should fall within the established range for the pure compound.

-

Diazonium Salt Preparation:

-

In a 250 mL beaker, dissolve 2.5 mL of aniline in a solution of 8.0 mL of concentrated HCl and 8.0 mL of distilled water.

-

Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled solution of 2.0 g of sodium nitrite in 10 mL of water. Maintain the temperature below 5 °C throughout the addition.

-

The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (turns dark blue).

-

-

Coupling Reaction:

-

In a separate 400 mL beaker, dissolve 2.5 g of phenol in 25 mL of 10% sodium hydroxide solution.

-

Cool this solution in an ice bath to below 10 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline phenol solution.

-

A brightly colored azo dye precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.

-

-

Isolation and Purification:

-

Acidify the mixture with dilute HCl until it is acidic to litmus paper to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol or benzene, to obtain pure this compound crystals.[4]

-

Dry the crystals and determine the melting point. The literature value is in the range of 150-157 °C.[3][6][7]

-

Characterization Techniques

-

UV-Visible Spectroscopy : Essential for observing the π-π* (~350 nm) and n-π* (~440 nm) transitions. It is the primary tool for monitoring the kinetics of photoisomerization and studying the tautomeric equilibrium.[15][18]

-

Infrared (IR) Spectroscopy : Used to confirm the presence of key functional groups, such as the broad O-H stretch of the phenol, the N=N azo stretch, and C-H stretches of the aromatic rings.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous assignment of the chemical structure and differentiation between isomers and tautomers.[19]

Caption: General experimental workflow for synthesis and analysis.

Applications in Research and Drug Development

While widely used as a dye and indicator, the true potential of this compound for advanced applications lies in its dynamic isomeric properties.[3][5]

-

Molecular Switches and Materials Science : The ability to reversibly change shape upon light exposure makes it a fundamental building block for "smart" materials. It can be incorporated into polymers to create photo-responsive gels, films, and optical data storage systems.[10][19]

-

Biomedical Applications & Photopharmacology : Azo compounds have a significant history in medicine, starting with the antibacterial drug Prontosil.[13] The azo scaffold is a key element in modern drug development for several reasons:

-

Targeted Drug Delivery : The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by bacteria in the colon. This mechanism is exploited in drugs like Sulfasalazine and Balsalazide, where an active drug is linked via an azo bond to a carrier molecule, ensuring its release specifically in the colon for treating conditions like ulcerative colitis.[13]

-

Prodrug Design : this compound can serve as a starting point for creating prodrugs where a therapeutic agent is rendered inactive until the azo bond is cleaved at the target site.

-

Photoswitchable Therapeutics : The field of photopharmacology aims to create drugs that can be turned on or off with light.[13] By incorporating a this compound-like moiety into a drug's structure, its conformation—and thus its biological activity—could be controlled externally with high spatiotemporal precision, potentially reducing side effects.[10][13]

-

-

Chemosensors and Analytical Reagents : The tautomeric shift and associated color change in different environments make this compound and its derivatives excellent candidates for chromogenic sensors to detect metal ions or changes in pH.[5][16]

Conclusion

This compound is far more than a simple dye. It is a functionally rich molecule whose utility is defined by the dynamic interplay of its geometric and tautomeric isomers. For researchers in materials science and drug development, a deep understanding of its structure, the stimuli that control its isomeric states, and the protocols for its synthesis are essential. The principles outlined in this guide provide a robust foundation for leveraging the unique properties of this versatile compound in designing the next generation of smart materials and targeted therapeutics.

References

-

This compound. ChemBK. [Link]

-

Liu, W., et al. (2000). Enzymatic Synthesis of Photoactive Poly(this compound). Chemistry of Materials, 12(9), 2536-2542. [Link]

-

Kallistova, A. A., et al. (2010). Gas-phase tautomerism in hydroxy azo dyes - from 4-phenylazo-1-phenol to 4-phenylazo-anthracen-1-ol. Rapid Communications in Mass Spectrometry, 24(6), 714-720. [Link]

-

Garg, P., et al. (2015). Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. The Journal of Physical Chemistry C, 119(30), 17323-17328. [Link]

-

Azobenzene. Wikipedia. [Link]

-

A.L.L. R., et al. (2014). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry, 10, 2802-2810. [Link]

-

Trans and cis geometric isomers of an azobenzene derivative. ResearchGate. [Link]

-

Phenol, 4-(phenylazo)-. NIST WebBook. [Link]

-

Esezobor, C. I., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. [Link]

-

Baldini, L., et al. (2023). A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[21]arene Chromoionophore. Molecules, 28(12), 4704. [Link]

-

Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate. [Link]

-

Liu, X. M., et al. (2018). Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives. RSC Advances, 8(21), 11626-11634. [Link]

-

IR Spectrum of Phenol, 4-(phenylazo)-. NIST WebBook. [Link]

-

4-(phenylazo)phenol. Stenutz. [Link]

-

4-(Phenylazo)phenol structure.svg. Wikimedia Commons. [Link]

-

Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. ResearchGate. [Link]

-

Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education, 94(1), 108-112. [Link]

-

Chapoteau, E., et al. (1989). Phenylazophenol-quinone phenylhydrazone tautomerism in chromogenic cryptands and corands with inward-facing phenolic units and their acyclic analogs. The Journal of Organic Chemistry, 54(6), 1334-1342. [Link]

-

4-Hydroxyazobenzene. PubChem. [Link]

-

Data for Phenol, 4-(phenylazo)-. NIST. [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Kumar, V., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry, 28(1), 1-1. [Link]

-

Applications in drug development. European Pharmaceutical Review. [Link]

Sources

- 1. Phenol, 4-(phenylazo)- [webbook.nist.gov]

- 2. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. This compound | 1689-82-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 4-苯偶氮酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Azobenzene - Wikipedia [en.wikipedia.org]

- 10. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[4]arene Chromoionophore [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Phenol, 4-(phenylazo)- [webbook.nist.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis of 4-Phenylazophenol from Aniline and Phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', represent a vibrant and functionally diverse class of organic molecules. Their extended conjugated systems are responsible for their characteristically bright colors, leading to their widespread use as dyes and pigments in various industries, including textiles and printing.[1][2] Beyond their tinctorial properties, the azo linkage serves as a versatile scaffold in medicinal chemistry and drug development.[1] The synthesis of 4-phenylazophenol, also known as p-hydroxyazobenzene or Solvent Yellow 7, is a classic and illustrative example of an azo coupling reaction, a cornerstone of aromatic chemistry.[3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from aniline and phenol, delving into the reaction mechanisms, a detailed experimental protocol, and critical safety considerations.

Mechanistic Insights: A Two-Step Electrophilic Aromatic Substitution

The synthesis of this compound is a sequential two-step process: the diazotization of aniline followed by the azo coupling with phenol.[4][5] This process is fundamentally an electrophilic aromatic substitution reaction.[6]

Part 1: Diazotization of Aniline

The initial step involves the conversion of a primary aromatic amine, aniline, into a benzenediazonium salt.[4][7] This reaction, first reported by Peter Griess in 1858, is conducted at a low temperature, typically 0-5°C, to ensure the stability of the diazonium salt.[7]

The key reagents for this transformation are sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][4] The reaction proceeds through the in-situ formation of nitrous acid (HNO₂), which is unstable and must be generated just before use.[1][8]

The mechanism unfolds as follows:

-

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the nitrosonium ion.[1][9]

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium ion (C₆H₅N₂⁺).[7][9]

The low temperature is crucial because diazonium salts are unstable and can decompose, potentially leading to explosive reactions at higher temperatures.

Part 2: Azo Coupling with Phenol

The second stage of the synthesis is the electrophilic aromatic substitution reaction between the benzenediazonium ion and phenol.[2][6] The diazonium ion acts as the electrophile, and the electron-rich phenol serves as the nucleophile.[2]

The reaction is typically carried out in a basic or mildly alkaline medium.[10][11] The presence of a base, such as sodium hydroxide (NaOH), deprotonates the phenol to form the more nucleophilic phenoxide ion.[5] This significantly enhances the rate of the coupling reaction.

The electrophilic attack by the diazonium ion occurs predominantly at the para-position of the phenol ring due to steric hindrance at the ortho-positions.[2] This regioselectivity leads to the formation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the laboratory synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Aniline | C₆H₅NH₂ | 93.13 | 2.7 mL |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 8.0 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.1 g |

| Phenol | C₆H₅OH | 94.11 | 2.5 g |

| Sodium Hydroxide | NaOH | 40.00 | 3.0 g |

| Distilled Water | H₂O | 18.02 | As needed |

| Ice | - | - | As needed |

Procedure

Part A: Diazotization of Aniline

-

In a 100 mL beaker, carefully add 2.7 mL of aniline to a mixture of 8.0 mL of concentrated hydrochloric acid and 8.0 mL of distilled water.[12] Stir the mixture until the aniline has completely dissolved.

-

Cool the beaker in an ice-water bath to a temperature between 0-5°C.[4][5]

-

In a separate 50 mL beaker, dissolve 2.1 g of sodium nitrite in 10 mL of distilled water.[12]

-

Slowly, and with constant stirring, add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature below 5°C throughout the addition by adding ice to the bath as needed.[1][3] This will form the benzenediazonium chloride solution.

Part B: Azo Coupling with Phenol

-

In a 250 mL beaker, dissolve 2.5 g of phenol in 15 mL of a 10% sodium hydroxide solution.[3]

-

Cool this alkaline phenol solution in an ice-water bath to 0-5°C.[5]

-

Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part A to the cold alkaline phenol solution.[3][5]

-

A brightly colored precipitate of this compound will form immediately.[11]

-

Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be purified by recrystallization. Ethanol or benzene are suitable solvents for this purpose.[13] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The purified crystals can then be collected by filtration.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The reported melting point of this compound is in the range of 150-152°C.[13][14]

-

Spectroscopy:

Visualizing the Process

Reaction Mechanism

Caption: The two-stage synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Safety and Handling: A Critical Overview

The synthesis of this compound involves the use of hazardous chemicals that require careful handling and appropriate safety precautions.

-

Aniline: Aniline is a toxic substance that can be absorbed through the skin and is harmful if inhaled or ingested.[16][17] It is also a suspected carcinogen.[16] All work with aniline should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[16]

-

Phenol: Phenol is corrosive and toxic, causing severe skin burns upon contact.[18][19] It is crucial to wear chemical-resistant gloves and protective clothing when handling phenol.[18] In case of skin contact, the affected area should be immediately and thoroughly washed with water.[18]

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion

The synthesis of this compound from aniline and phenol is a foundational reaction in organic chemistry with significant practical applications. A thorough understanding of the underlying diazotization and azo coupling mechanisms, coupled with a meticulous experimental approach and a strong emphasis on safety, is paramount for the successful and safe execution of this synthesis. This guide provides the necessary in-depth technical information for researchers and professionals to confidently and competently perform this important chemical transformation.

References

- PrepChem. (n.d.). Synthesis of p-hydroxyazobenzene (Solvent Yellow 7).

- Online Chemistry Notes. (2023, May 25).

- BYJU'S. (n.d.).

- ChemicalBook. (2025, July 14). This compound | 1689-82-3.

- Allen. (n.d.). Conversion of Aniline to p-hydroxyazobenzene.

- [YouTube Video]. (2019, January 3). converting anilines to diazoniums ions.

- Filo. (2025, August 31). Preparation of p-Hydroxyazobenzene Explain the process of prep....

- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....

- Slideshare. (n.d.).

- ChemicalBook. (n.d.). This compound synthesis.

- Ogboji, L. M., Esezobor, O. Z., Khan, M. E., & Igoli, J. O. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia flower.

- [PDF]. (n.d.). Aniline.

- [PDF]. (n.d.).

- Wikipedia. (n.d.). Azo coupling.

- [PDF]. (n.d.). Sampling and Handling Aniline1.

- [Website]. (n.d.). reactions_of_phenols.

- Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.

- ResearchGate. (2025, August 10). Enzymatic Synthesis of Photoactive Poly(this compound).

- Organic Chemistry Portal. (n.d.). Azo Coupling.

- [YouTube Video]. (2023, January 14). Benzene diazonium chloride - Coupling reaction of Phenol.

- [PDF]. (n.d.). for the SAFE USE of PHENOL.

- CDC. (n.d.).

- Yale Environmental Health & Safety. (n.d.).

- Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.

- Fisher Scientific. (n.d.). This compound, 97%.

- [PDF]. (n.d.).

- Echemi. (n.d.). 1689-82-3, 4-Hydroxyazobenzene Formula.

- ACS Publications. (2026, January 5).

- Chem-Impex. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- TCI Chemicals. (n.d.). 4-(Phenylazo)phenol | 1689-82-3.

- Biosynth. (n.d.). This compound | 1689-82-3 | FP52634.

- Google Patents. (n.d.). US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol.

Sources

- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Conversion of Aniline to p-hydroxyazobenzene [allen.in]

- 5. Preparation of p-Hydroxyazobenzene Explain the process of preparing p-hy.. [askfilo.com]

- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. insights.sent2promo.com [insights.sent2promo.com]

- 13. This compound | 1689-82-3 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. ipo.rutgers.edu [ipo.rutgers.edu]

- 17. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 18. petrochemistry.eu [petrochemistry.eu]

- 19. ehs.yale.edu [ehs.yale.edu]

4-Phenylazophenol mechanism of azo coupling reaction

An In-depth Technical Guide to the Azo Coupling Reaction Mechanism for the Synthesis of 4-Phenylazophenol

Introduction: The Significance of the Azo Bridge

Azo compounds, characterized by the functional group R-N=N-R', represent a cornerstone of the synthetic dye industry, accounting for over 60% of all commercially produced colorants.[1] Their vibrant colors, arising from extended π-conjugated systems that absorb light in the visible spectrum, have made them indispensable in textiles, printing, and pigments.[2][3] The synthesis of these molecules is most commonly achieved through an azo coupling reaction, a versatile and widely studied electrophilic aromatic substitution.[4]

This guide provides a detailed examination of the mechanism for synthesizing a classic azo compound, this compound (also known as Solvent Yellow 7), through the coupling of phenol with a benzenediazonium salt.[2] We will explore the nuanced causality behind critical reaction parameters, present a validated experimental protocol, and elucidate the electronic and structural factors that govern the reaction's success.

Part 1: Generation of the Electrophile: The Benzenediazonium Ion

The azo coupling reaction is contingent upon the formation of a suitable electrophile. In this case, the electrophile is the benzenediazonium cation, which is generated from aniline through a process called diazotization.[1][5] This cation is a weak electrophile, and its successful reaction requires a highly activated nucleophilic partner.[6]

The diazotization reaction involves treating an aromatic primary amine, such as aniline, with nitrous acid (HNO₂).[7] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][8]

Critical Causality: The Imperative of Low Temperature The formation of the benzenediazonium salt is acutely temperature-sensitive. The reaction must be maintained at a low temperature, typically between 0-5°C, by using an ice bath.[8][9] This is because aryldiazonium salts are thermally unstable.[9] At temperatures above 5°C, the diazonium ion readily decomposes, releasing nitrogen gas (N₂) and forming phenol as an undesired byproduct, which severely diminishes the yield of the subsequent coupling reaction.[3][9][10] Maintaining a low temperature stabilizes the diazonium salt long enough for it to be utilized in the coupling step.[5][9]

Caption: Workflow for the synthesis of the benzenediazonium ion electrophile.

Part 2: The Coupling Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis is the azo coupling, an electrophilic aromatic substitution reaction where the benzenediazonium cation acts as the electrophile and the activated aromatic ring of phenol serves as the nucleophile.[1][2]

The Role of Phenol as a Nucleophile Phenols are highly reactive towards electrophilic aromatic substitution.[11] The hydroxyl (-OH) group is a powerful activating group; a lone pair of electrons on the oxygen atom is delocalized into the benzene ring's π-system, significantly increasing the ring's electron density.[11][12] This enhanced electron density makes the ring highly attractive to electrophiles.[12] The -OH group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[12] In the case of phenol, the coupling reaction occurs predominantly at the less sterically hindered para position to yield this compound.[2][4][13]

The mechanism proceeds in two key steps:

-

Electrophilic Attack: The π electrons of the activated phenol ring attack the terminal nitrogen atom of the diazonium cation. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[14]

-

Deprotonation: A base (such as water or hydroxide ion) removes a proton from the carbon atom that formed the new bond with the diazonium group, restoring the aromaticity of the ring and forming the final this compound product.[14]

Caption: The two-step mechanism of electrophilic aromatic substitution in azo coupling.

Part 3: The Decisive Role of pH in the Coupling Reaction

The pH of the reaction medium is arguably the most critical parameter in the coupling of diazonium salts with phenols.[4] The reaction is fastest and most efficient under mildly alkaline conditions, typically a pH between 9 and 10.[2][15][16] This specific requirement is a delicate balance between activating the nucleophile and maintaining the stability of the electrophile.

-

Activation of Phenol: In an alkaline solution, phenol is deprotonated to form the phenoxide ion (C₆H₅O⁻).[10] The resulting negative charge on the oxygen atom makes the phenoxide ion a far more powerful nucleophile than neutral phenol because it enhances the electron-donating capacity into the aromatic ring.[15] This deprotonation is the primary reason for conducting the reaction in a basic medium.[15]

-

Stability of the Diazonium Ion: While the diazonium salt is formed in a strongly acidic medium, its stability is compromised at very high pH. Under strongly alkaline conditions, the diazonium cation can convert to unreactive diazohydroxide (Ar-N=N-OH) or diazotate ions (Ar-N=N-O⁻), which do not couple.[17]

Therefore, a mildly alkaline pH of 9-10 provides the optimal environment where there is a sufficient concentration of the highly reactive phenoxide ion to drive the reaction forward, while the diazonium ion remains stable enough to act as the electrophile.[15][17]

Caption: The balance of reactant stability and reactivity as a function of pH.

Part 4: Validated Experimental Protocol

This section provides a self-validating methodology for the synthesis of this compound.

Table 1: Summary of Optimal Reaction Parameters

| Parameter | Optimal Value | Rationale / Causality |

| Diazotization Temp. | 0 - 5 °C | Prevents thermal decomposition of the unstable benzenediazonium salt, maximizing electrophile concentration.[5][9] |

| Coupling Temp. | 0 - 5 °C | Maintains the stability of the diazonium salt throughout the coupling reaction.[10] |

| Coupling pH | 9 - 10 (Mildly Alkaline) | Ensures deprotonation of phenol to the highly nucleophilic phenoxide ion while preventing decomposition of the diazonium salt.[2][15] |

| Reactant Ratio | Diazonium Salt : Phenol ≈ 1:1 | Ensures efficient reaction; a slight excess of the less expensive reagent (phenol) can be used to drive the reaction to completion.[9] |

Step-by-Step Methodology

Part A: Preparation of Benzenediazonium Chloride Solution (Electrophile)

-

In a 250 mL beaker, dissolve 4.5 mL of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.

-

Cool the resulting solution to 0-5°C in an ice-water bath with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.

-

In a separate beaker, prepare a solution of 3.5 g of sodium nitrite (NaNO₂) in 20 mL of distilled water and cool it in the ice bath.

-

Add the cold sodium nitrite solution dropwise and very slowly to the cold aniline hydrochloride slurry. Maintain the temperature below 5°C throughout the addition.[8]

-

The reaction is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid). The resulting clear solution is the benzenediazonium chloride, which must be kept cold and used immediately.[18]

Part B: Preparation of Sodium Phenoxide Solution (Nucleophile)

-

In a 400 mL beaker, dissolve 4.7 g of phenol in 25 mL of 10% sodium hydroxide solution.[3][10]

-

Cool this solution thoroughly in an ice-water bath.

Part C: The Coupling Reaction

-

While stirring the cold sodium phenoxide solution vigorously, slowly add the freshly prepared, cold benzenediazonium chloride solution.[19]

-

A brightly colored yellow-orange precipitate of this compound should form immediately.[2][10]

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[9]

Part D: Product Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of this compound.

Conclusion

The synthesis of this compound is a classic example of an azo coupling reaction that beautifully illustrates the principles of electrophilic aromatic substitution. The success of the reaction is not merely a matter of mixing reagents but hinges on a deep, causal understanding of the interplay between reactant stability, nucleophilicity, and environmental conditions—most notably temperature and pH. By carefully controlling these parameters, researchers can efficiently construct the vital azo bridge that is central to a vast array of dyes, indicators, and functional materials.[14][20]

References

- Wikipedia. Azo coupling.

- Grokipedia. Azo coupling.

- BYJU'S. Electrophilic Substitution Reactions of Phenols.

- American Chemical Society. Enzymatic Synthesis of Photoactive Poly(this compound)

- Quora.

- Fiveable. Azo Coupling Definition - Organic Chemistry Key Term.

- Organic Chemistry Portal. Azo Coupling.

- JoVE. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling.

- Save My Exams. Reactions of Phenol - A Level Chemistry Revision Notes.

- University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols.

- Quora. How does phenol react with benzeen diazonium chloride?.

- Chemguide. ring reactions of phenol.

- Filo.

- Unacademy.

- Chemguide.

- AK Lectures.

- Chemistry LibreTexts.

- Chemistry Stack Exchange. What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.

- ResearchGate. (PDF) Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.

- ChemicalBook. This compound synthesis.

- BYJU'S.

- ResearchGate. Enzymatic Synthesis of Photoactive Poly(this compound).

- Mastering Chemistry Help. Coupling Reaction of Phenol.

- Yokogawa. pH in Diazo Coupler.

- Vedantu.

- Benchchem. "optimizing coupling reaction conditions for azo dyes".

- Chemguide. some reactions of diazonium ions.

- YouTube. Benzene diazonium chloride - Coupling reaction of Phenol.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Azo Coupling [organic-chemistry.org]

- 5. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 6. web-material3.yokogawa.com [web-material3.yokogawa.com]

- 7. byjus.com [byjus.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. quora.com [quora.com]

- 14. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. Coupling Reaction of Phenol [entrancechemistry.blogspot.com]

- 20. fiveable.me [fiveable.me]

solubility of 4-Phenylazophenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Phenylazophenol in Organic Solvents

Introduction

This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a diaryl azo dye characterized by an azo group (-N=N-) linking a phenyl ring to a phenol group.[1][2] Its molecular structure, featuring both hydrophobic aromatic rings and a polar hydroxyl group, imparts a nuanced solubility profile that is critical for its application in various fields. This compound is extensively used in the manufacturing of dyes and specialty pigments, for coloring varnishes, greases, paraffin waxes, and resins, and as a histological stain.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in different organic solvents is paramount for predicting its behavior in reaction media, developing robust purification methods like crystallization, and formulating it into various products.

This guide provides a detailed exploration of the physicochemical properties of this compound that govern its solubility. We will examine its behavior in different classes of organic solvents, present available solubility data, and provide a validated experimental protocol for determining its solubility, thereby offering a foundational resource for laboratory applications.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (Molecular Formula: C₁₂H₁₀N₂O, Molecular Weight: 198.22 g/mol ) is a crystalline solid, appearing as brown to yellow or orange powder at room temperature.[2][4][5] Its melting point is consistently reported in the range of 150-157 °C.[2][3][4][5][6]

The key to its solubility lies in the balance between its nonpolar and polar features:

-

Nonpolar Character : The two aromatic rings (the phenyl and phenoxy groups) constitute a large, hydrophobic backbone. This structure promotes solubility in nonpolar and weakly polar organic solvents through π-π stacking and van der Waals interactions.

-

Polar Character : The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents.

-

Azo Group : The azo linkage (-N=N-) contributes to the molecule's planarity and chromophoric properties, and its nitrogen atoms can act as weak hydrogen bond acceptors.

-

Acidity : The phenolic proton gives the molecule weak acidic properties, with a reported pKa of 8.2.[5] This means it can be deprotonated in basic solutions to form a phenoxide salt, which drastically increases its aqueous solubility.

Sources

- 1. CAS 1689-82-3: 4-Hydroxyazobenzene | CymitQuimica [cymitquimica.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. This compound | 1689-82-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-苯偶氮酚 98% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of 4-Phenylazophenol

Abstract

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Phenylazophenol (4-hydroxyazobenzene). As a canonical example of an azobenzene derivative, its spectral properties are governed by distinct electronic transitions that are highly sensitive to the molecular environment. This document elucidates the theoretical underpinnings of its characteristic absorption bands, including the high-intensity π→π* and low-intensity n→π* transitions. We will dissect the profound influence of solvent polarity (solvatochromism) and pH (halochromism) on the absorption maxima (λmax), providing both mechanistic explanations and empirical data. A validated, step-by-step experimental protocol for acquiring high-fidelity UV-Vis spectra is detailed, designed for reproducibility and accuracy. This guide is intended for researchers, chemists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of azo compounds.

Introduction: The Spectroscopic Identity of this compound

This compound, also known as 4-hydroxyazobenzene, is a diaryl-azo dye characterized by the C₆H₅N=NC₆H₄OH chemical structure.[1][2] The core of its spectroscopic behavior lies in the azobenzene moiety (-N=N-), a potent chromophore, which is functionally modified by a hydroxyl (-OH) group acting as an auxochrome on one of the phenyl rings. This combination gives rise to a distinct and environmentally sensitive UV-Vis absorption profile.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For a compound like this compound, this absorption is not arbitrary; it corresponds to specific electronic transitions from a ground state to an excited state. The energy difference between these states dictates the wavelength of maximum absorption (λmax), providing a unique spectral fingerprint that can be used for both qualitative identification and quantitative analysis.

The Origin of Absorption: Electronic Transitions

The UV-Vis spectrum of this compound is dominated by two primary types of electronic transitions originating from the azobenzene chromophore.[3][4]

-

π→π Transition:* This is a high-energy, high-probability transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is responsible for the strong absorption band typically observed in the ultraviolet region, generally between 320-350 nm.[1][3][4][5] This band is a hallmark of the extended conjugated system of the trans-azobenzene isomer.

-

n→π Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen atoms, to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much lower molar absorptivity (a weaker absorption band) compared to the π→π* transition.[3][6] It appears at longer wavelengths, typically in the visible region around 440-450 nm.[6]

These two bands are fundamental to understanding the molecule's color and its photochromic and indicator properties.

Environmental Influences on the UV-Vis Spectrum

The precise position and intensity of the absorption bands of this compound are exquisitely sensitive to the surrounding chemical environment. Understanding these shifts is critical for accurate analysis and for harnessing its properties in various applications.

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in a substance's color—and thus its UV-Vis spectrum—upon a change in solvent polarity. The effect on the π→π* and n→π* transitions is distinct and predictable.[7][8][9]

-

n→π Transition:* In polar, protic solvents, the lone pair electrons on the nitrogen atoms are stabilized by hydrogen bonding. This increases the energy gap between the non-bonding (n) orbital and the π* orbital. A greater energy input is therefore required for the transition, resulting in a hypsochromic shift (blue shift) to shorter wavelengths.[8][9]

-

π→π Transition:* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, an increase in solvent polarity will stabilize the π* orbital more than the π orbital, decreasing the energy gap for the transition. This typically leads to a bathochromic shift (red shift) to longer wavelengths.[8][9]

The table below summarizes the observed absorption maxima (λmax) for this compound in various solvents, illustrating these principles.

| Solvent | Polarity | λmax (π→π) (nm) | λmax (n→π) (nm) |

| n-Hexane | Non-polar | ~335 | ~450 |

| Chloroform | Moderately Polar | ~345 | ~445 |

| Ethanol | Polar, Protic | ~347[10] | ~440[6] |

| Methanol | Polar, Protic | ~347-350[1][11] | Shifts significantly |

| DMF | Polar, Aprotic | ~350 | Shifts significantly |

The Effect of pH (Halochromism)

This compound is a weak acid with a pKa of approximately 8.2, owing to its phenolic hydroxyl group.[10] Deprotonation under basic conditions has a dramatic effect on the UV-Vis spectrum, a phenomenon known as halochromism.

In acidic or neutral solution (pH < 7), the molecule exists predominantly in its protonated, phenolic form, which typically appears as a pale yellow solution. In a basic solution (pH > 9), the hydroxyl group is deprotonated to form the phenolate anion (-O⁻). The phenolate is a much stronger electron-donating group than the hydroxyl group, which enhances the conjugation across the entire molecule. This extension of the conjugated system significantly lowers the energy of the π→π* transition, causing a pronounced bathochromic shift and a color change to a deeper orange or gold.[2][12][13] This property allows this compound to function as an effective acid-base indicator.

Caption: Acid-base equilibrium of this compound.

A Validated Protocol for UV-Vis Spectral Acquisition

This protocol provides a self-validating workflow for obtaining accurate and reproducible UV-Vis absorption spectra of this compound. The causality behind each step is explained to ensure scientific integrity.

Instrumentation & Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 5000, PerkinElmer Lambda 1050) is required for stable baseline and high-resolution measurements.[14][15][16]

-

Cuvettes: Matched 1.0 cm path length quartz cuvettes are mandatory. Quartz is transparent throughout the UV-Vis range (200-800 nm), unlike glass or plastic which absorb UV light. Matched cuvettes ensure that differences in absorbance are due to the sample, not the cuvette itself.

-

Solvent: Use UV-grade ethanol or methanol. The choice of 'UV-grade' is critical as standard grade solvents may contain impurities that absorb in the UV region, creating significant interference.

-

Analyte: this compound, 98% or higher purity.[1]

Step-by-Step Methodology

-

Stock Solution Preparation (e.g., 5 x 10⁻⁴ M):

-

Accurately weigh approximately 9.91 mg of this compound (MW = 198.22 g/mol ).

-

Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

-

Add ~70 mL of UV-grade ethanol and sonicate for 5 minutes to ensure complete dissolution. Causality: Sonication provides energy to overcome crystal lattice forces, ensuring the analyte is fully solvated for an accurate concentration.

-

Allow the solution to return to room temperature, then dilute to the 100 mL mark with ethanol. Stopper and invert 15-20 times to ensure homogeneity.

-

-

Working Solution Preparation (e.g., 2 x 10⁻⁵ M):

-

Pipette 4.0 mL of the stock solution into a 100 mL Class A volumetric flask.

-

Dilute to the mark with UV-grade ethanol. Stopper and invert to mix.

-

Causality: This dilution targets an expected maximum absorbance of ~0.5-0.8, which falls within the optimal linear dynamic range of most spectrophotometers, minimizing photometric error.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes. Causality: This ensures thermal stability of the light source and detector, leading to a stable baseline.

-

Set the wavelength scan range from 600 nm down to 250 nm.

-

Fill both the sample and reference cuvettes with UV-grade ethanol.

-

Place the cuvettes in their respective holders and perform a baseline correction (autozero). This digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

-

-

Sample Measurement:

-

Empty the sample cuvette, rinse it three times with small aliquots of the working solution, and then fill it with the working solution. Causality: Rinsing prevents dilution of the sample by any residual solvent, ensuring the measured concentration is accurate.

-

Place the sample cuvette back into the sample holder.

-

Initiate the wavelength scan. The instrument will record absorbance as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the π→π* and n→π* transitions from the resulting spectrum.

-

Record the absorbance value at the primary λmax for quantitative purposes.

-

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion and Applications

The UV-Vis absorption spectrum of this compound is a rich source of information, directly reflecting its molecular structure and electronic properties. The characteristic π→π* and n→π* transitions are highly sensitive to environmental factors, particularly solvent polarity and pH. This sensitivity makes this compound and its derivatives valuable as chemical sensors, acid-base indicators, and molecular switches for photoresponsive materials. A thorough understanding of its spectroscopic behavior, grounded in a robust experimental methodology, is paramount for leveraging these applications in research and development. The protocols and mechanistic insights provided herein serve as a comprehensive reference for scientists and professionals in the field.

References

-

ResearchGate. (n.d.). Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Request PDF. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxyazobenzene. PubChem. Retrieved January 6, 2026, from [Link]

-

MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. PMC. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. PMC. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. PMC. Retrieved January 6, 2026, from [Link]

-

SPIE. (n.d.). The azobenzene derivatives. SPIE Conference Proceedings. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-(phenylazo)-. NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Scribd. (n.d.). Effect of Solvent. Retrieved January 6, 2026, from [Link]

-

YouTube. (2021). Effect of solvent on UV-Visible spectra. Retrieved January 6, 2026, from [Link]

-

Semantic Scholar. (2020). Acid-Base Indicator Properties of Synthesized Phenylhydrazones. Retrieved January 6, 2026, from [https://www.semanticscholar.org/paper/Acid-Base-Indicator-Properties-of-Synthesized-4-(2-Akowuah-Adu/70c5eb994916a048a604283833b3a4a90403e5c9]([Link]

-

RSC Publishing. (2014). Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS. Retrieved January 6, 2026, from [Link]

-

Slideshare. (n.d.). Effect of solvent. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2022). Acid-Base Indicator Properties of Synthesized Phenylhydrazones. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis analysis of the pH effect on the chemical state of phenol. Retrieved January 6, 2026, from [Link]

-

YouTube. (2022). Effect of solvent on UV absorption maxima_ λmax. Retrieved January 6, 2026, from [Link]

-